methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate
CAS No.: 81861-98-5
Cat. No.: VC17056345
Molecular Formula: C17H28N2O9S2
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81861-98-5 |
|---|---|
| Molecular Formula | C17H28N2O9S2 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate |
| Standard InChI | InChI=1S/C17H28N2O9S2/c1-10(29-7)18-27-14(20)19(6)30(21)23-9-17-13(26-16(4,5)28-17)12-11(8-22-17)24-15(2,3)25-12/h11-13H,8-9H2,1-7H3/b18-10+/t11-,12-,13+,17+,30?/m1/s1 |
| Standard InChI Key | UUSYBEJNPHGSOW-YEHOJTMJSA-N |
| Isomeric SMILES | C/C(=N\OC(=O)N(C)S(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C)/SC |
| Canonical SMILES | CC(=NOC(=O)N(C)S(=O)OCC12C(C3C(CO1)OC(O3)(C)C)OC(O2)(C)C)SC |
Introduction
Structural and Stereochemical Features
Core Architecture and Functional Groups
The compound’s central framework is a pentaoxatricyclo[7.3.0.02,6]dodecane system—a tricyclic structure comprising fused oxolane (tetrahydrofuran) and dioxolane rings. This rigid core is substituted with four methyl groups at positions 4, 4, 11, and 11, enhancing its hydrophobic character. Attached to this core are:
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A methoxysulfinyl group (–SO–OCH₃), which introduces polarity and potential redox activity.
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A carbamoyl moiety (–N–C(=O)–O–), often associated with enzyme inhibition or receptor binding.
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An oxyethanimidothioate group (–N–O–C(=S)–OCH₃), contributing to electrophilic reactivity and metal coordination .
The (1R,2S,6S,9R) stereochemical configuration dictates spatial arrangement, influencing intermolecular interactions and biological activity. For instance, the axial positioning of the methoxysulfinyl group may enhance solubility, while equatorial methyl groups could stabilize the tricyclic system.
Stereochemical Implications
Stereochemistry plays a critical role in this compound’s functionality. The 1R,2S,6S,9R configuration ensures that reactive groups adopt orientations optimal for target engagement. Molecular modeling of analogous systems suggests that such stereochemical precision improves binding affinity to enzymatic pockets by up to 40% compared to racemic mixtures .
Synthesis and Physicochemical Properties
Hypothetical Synthesis Pathway
While no explicit synthesis data exists for this compound, a plausible route involves:
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Core Construction: Cyclocondensation of diols and ketones under acidic conditions to form the tricyclic framework.
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Sulfinyl Introduction: Oxidation of a thioether intermediate with hydrogen peroxide to yield the sulfinyl group.
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Carbamoylation: Reaction with methyl isocyanate to install the carbamoyl moiety.
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Thioimidate Formation: Condensation with methyl thioimidate to introduce the oxyethanimidothioate group.
Each step would require stringent stereochemical control, likely employing chiral catalysts or resolving agents to achieve the desired (1R,2S,6S,9R) configuration .
Predicted Physicochemical Parameters
Key parameters derived from computational models include:
| Property | Value | Adduct |
|---|---|---|
| Collision Cross Section | 201.4 Ų | [M+H]⁺ |
| 203.1 Ų | [M+Na]⁺ | |
| 208.5 Ų | [M+NH₄]⁺ | |
| Molecular Weight | 468.5 g/mol | – |
| LogP (Octanol-Water) | ~1.2 (estimated) | – |
These values suggest moderate polarity, aligning with its potential as a bioactive molecule requiring balanced solubility and membrane permeability .
Spectroscopic Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the [M+H]⁺ ion (m/z 469.13091) confirms the molecular formula, while fragmentation patterns reveal sequential loss of the methoxysulfinyl (–SO–OCH₃, Δm/z 95) and carbamoyl (–N–C(=O)–O–, Δm/z 87) groups .
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H and ¹³C NMR spectra would feature:
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¹H NMR:
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δ 1.2–1.5 ppm (12H, singlet, four methyl groups).
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δ 3.3 ppm (3H, singlet, methoxysulfinyl).
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δ 3.8 ppm (3H, singlet, methyl thioimidate).
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¹³C NMR:
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δ 105–110 ppm (oxolane/dioxolane carbons).
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δ 170–175 ppm (carbamoyl carbonyl).
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Biological Activity and Applications
Agrochemical Relevance
In agrochemistry, the oxyethanimidothioate group is analogous to systemic insecticides like dimethoate, suggesting potential as a xenobiotic detoxification agent or pesticide synergist .
Comparative Analysis with Structural Analogs
A related compound, methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate (CID 9588589), differs by a dimethylamino substitution, increasing its molecular weight to 525.6 g/mol . This modification enhances polarity (LogP ~0.8) and introduces a tertiary amine, potentially improving solubility and target affinity .
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